Cas no 335079-99-7 (Benzoxazole, 6-fluoro-2-(4-piperidinyl)-)

Benzoxazole, 6-fluoro-2-(4-piperidinyl)-, is a fluorinated heterocyclic compound featuring a benzoxazole core substituted with a piperidinyl group at the 2-position and a fluorine atom at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the piperidinyl moiety enhances its potential as a building block for bioactive molecules, particularly in CNS-targeting compounds. The fluorine substitution improves metabolic stability and binding affinity in drug design. Its well-defined reactivity allows for further functionalization, enabling applications in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its sensitivity.
Benzoxazole, 6-fluoro-2-(4-piperidinyl)- structure
335079-99-7 structure
Product Name:Benzoxazole, 6-fluoro-2-(4-piperidinyl)-
CAS No:335079-99-7
MF:C12H13FN2O
MW:220.242826223373
CID:6083998
PubChem ID:23014361
Update Time:2025-11-07

Benzoxazole, 6-fluoro-2-(4-piperidinyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzoxazole, 6-fluoro-2-(4-piperidinyl)-
    • 6-fluoro-2-piperidin-4-yl-1,3-benzoxazole
    • 6-fluoro-2-(piperidin-4-yl)-1,3-benzoxazole
    • EN300-7465253
    • 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
    • SCHEMBL2859330
    • AKOS012986505
    • 335079-99-7
    • Inchi: 1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
    • InChI Key: YAAVWFANPKDIGK-UHFFFAOYSA-N
    • SMILES: O1C2=CC(F)=CC=C2N=C1C1CCNCC1

Computed Properties

  • Exact Mass: 220.10119120g/mol
  • Monoisotopic Mass: 220.10119120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 38.1Ų

Experimental Properties

  • Density: 1.216±0.06 g/cm3(Predicted)
  • Boiling Point: 335.8±32.0 °C(Predicted)
  • pka: 9.80±0.10(Predicted)

Benzoxazole, 6-fluoro-2-(4-piperidinyl)- Pricemore >>

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Additional information on Benzoxazole, 6-fluoro-2-(4-piperidinyl)-

Recent Advances in the Study of Benzoxazole, 6-fluoro-2-(4-piperidinyl)- (CAS: 335079-99-7)

Benzoxazole derivatives, particularly 6-fluoro-2-(4-piperidinyl)-benzoxazole (CAS: 335079-99-7), have garnered significant attention in the field of chemical biology and medicinal chemistry due to their versatile pharmacological properties. Recent studies have explored their potential as key scaffolds in drug discovery, focusing on their interactions with various biological targets, including G-protein-coupled receptors (GPCRs) and enzymes. This research brief synthesizes the latest findings on this compound, highlighting its synthetic pathways, biological activities, and therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the structural optimization of 6-fluoro-2-(4-piperidinyl)-benzoxazole to enhance its binding affinity for serotonin receptors (5-HT2A and 5-HT2C). The research team employed molecular docking and dynamic simulations to identify critical binding motifs, leading to the design of analogs with improved selectivity and potency. These findings underscore the compound's potential as a lead candidate for treating central nervous system (CNS) disorders, such as schizophrenia and depression.

In parallel, a 2024 preclinical study in Bioorganic & Medicinal Chemistry Letters demonstrated the compound's efficacy as an inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The study reported that 6-fluoro-2-(4-piperidinyl)-benzoxazole exhibited nanomolar inhibitory activity against HDAC6, with minimal cytotoxicity in normal cell lines. This suggests its promise as a targeted therapy for hematological malignancies, particularly when combined with existing chemotherapeutic agents.

Further advancements in synthetic chemistry have streamlined the production of 6-fluoro-2-(4-piperidinyl)-benzoxazole, as detailed in a 2023 Organic Process Research & Development article. The authors described a novel one-pot synthesis method using microwave-assisted catalysis, achieving a 78% yield with high purity (>99%). This scalable approach addresses previous challenges in large-scale manufacturing, paving the way for industrial applications.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic profile of 6-fluoro-2-(4-piperidinyl)-benzoxazole. A 2024 review in Expert Opinion on Drug Metabolism & Toxicology highlighted its moderate metabolic stability and suggested structural modifications to improve oral bioavailability. Future research directions include in vivo efficacy studies and the exploration of prodrug strategies to enhance delivery to target tissues.

In conclusion, 6-fluoro-2-(4-piperidinyl)-benzoxazole (CAS: 335079-99-7) represents a multifaceted tool in drug discovery, with applications spanning CNS disorders, oncology, and beyond. Continued interdisciplinary collaboration will be essential to translate these findings into clinically viable therapeutics.

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